[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
Description
Background of Pyrrolidine Derivatives in Organic and Medicinal Chemistry
Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a cornerstone in drug discovery due to its unique physicochemical properties. The sp³-hybridized carbons enable three-dimensional pharmacophore exploration, while pseudorotation (non-planar ring puckering) enhances stereochemical diversity. Pyrrolidine derivatives are prevalent in bioactive molecules, including:
- Anticancer agents : Polyhydroxylated pyrrolidines inhibit glycosidases, impacting tumor metabolism.
- Central nervous system drugs : Prolinol derivatives modulate neurotransmitter systems.
- Antibiotics : Pyrrolidine-containing compounds target bacterial enzymes.
The table below highlights key physicochemical properties of pyrrolidine compared to related heterocycles:
| Property | Pyrrolidine | Pyrrole (aromatic) | Cyclopentane |
|---|---|---|---|
| Ring saturation | Saturated | Unsaturated | Saturated |
| Basicity (pKₐ) | 11.3 | ~17 (weak base) | Non-basic |
| Dipole moment (Debye) | 1.57 | 1.78 | 0 |
| Conformational flexibility | High | Low | Moderate |
Significance of Fluorine Substitution in Heterocyclic Compounds
Fluorine’s incorporation into heterocycles like pyrrolidine alters electronic, steric, and metabolic properties:
- Electron-withdrawing effects : Fluorine’s electronegativity ($$ \chi = 4.0 $$) polarizes adjacent bonds, modulating pKₐ and hydrogen-bonding capacity.
- Metabolic stability : Fluorine blocks cytochrome P450-mediated oxidation, extending drug half-life.
- Lipophilicity : The C–F bond increases membrane permeability compared to C–H bonds.
For [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine, the difluoroethyl group enhances metabolic resistance while maintaining steric compatibility with target proteins. Comparative studies show fluorinated pyrrolidines exhibit improved pharmacokinetic profiles over non-fluorinated analogs:
| Compound Class | logP | Metabolic Clearance (mL/min/kg) | Protein Binding (%) |
|---|---|---|---|
| Non-fluorinated pyrrolidine | 1.2 | 25 | 70 |
| Fluorinated pyrrolidine | 1.8 | 12 | 85 |
Historical Context and Discovery of the Compound
- Fluorination : Electrophilic substitution or nucleophilic displacement using fluorinating agents like $$ \text{SiF}_4 $$ or $$ \text{DAST} $$.
- Functionalization : Introduction of the methanamine group via reductive amination or alkylation.
The compound’s synthesis is optimized for scalability, as evidenced by commercial availability from suppliers like AK Scientific and BLD Pharm. Its structural novelty lies in the juxtaposition of fluorine’s electronic effects and pyrrolidine’s conformational flexibility, enabling interactions with enantioselective protein targets.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIMJVJXKEYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via N-(2,2-Difluoroethyl) Pyrrolidine Derivatives
One of the most prominent methods involves the initial synthesis of N-(2,2-difluoroethyl)pyrrolidine derivatives, which are subsequently transformed into the target compound through functionalization steps.
Key Steps:
Preparation of N-(2,2-difluoroethyl)pyrrolidine:
This can be achieved via nucleophilic substitution reactions where pyrrolidine reacts with difluoroethyl halides (e.g., difluoroethyl iodide or chloride).- Reaction conditions:
- Solvent: inert organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Catalyst: Typically, a base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HX formed during halide substitution.
- Temperature: Ambient to 50°C, depending on reactivity.
- Reaction conditions:
Pyrrolidine + Difluoroethyl halide → N-(2,2-difluoroethyl)pyrrolidine
Alkylation of Pyrrolidine with Difluoroethyl Precursors
Another approach involves alkylating pyrrolidine with suitable difluoroethyl electrophiles, such as difluoroethyl halides or sulfonates, under basic conditions.
Reaction Conditions:
| Parameter | Typical Range | Notes | |
|---|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran | Inert, supports nucleophilic substitution | |
| Base | Triethylamine, DIPEA | Neutralizes HX, drives reaction forward | |
| Temperature | 0°C to 50°C | Controls reactivity and selectivity | |
| Molar Ratio | Pyrrolidine : Difluoroethyl halide | 1:1 to 1:1.5 | To optimize yield |
Reaction Pathway:
Pyrrolidine + Difluoroethyl halide → N-(2,2-difluoroethyl)pyrrolidine
Conversion to [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
The final step involves functionalization of the pyrrolidine nitrogen to introduce the methanamine group at the 2-position.
Methodologies:
Reductive Amination Approach
- React the N-(2,2-difluoroethyl)pyrrolidine with formaldehyde or paraformaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation over a suitable catalyst.
- This introduces the methanamine group selectively at the nitrogen.
Nucleophilic Substitution with Amino Precursors
- React N-(2,2-difluoroethyl)pyrrolidine with chloromethylamine derivatives under basic conditions, facilitating nucleophilic substitution at the 2-position.
Reaction Conditions:
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, or acetonitrile | Supports nucleophilic substitution |
| Catalyst | None or mild acid/base | To facilitate substitution |
| Temperature | 25°C to 70°C | For optimal reactivity |
Summary of Preparation Methods
| Method | Key Reactants | Main Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine + Difluoroethyl halide | Inert solvent, base, 0–50°C | Straightforward, high yield | Requires handling of halides |
| Alkylation with difluoroethyl sulfonates | Pyrrolidine + Difluoroethyl sulfonate | Similar to above | Good selectivity | Synthesis of sulfonate intermediates needed |
| Reductive amination | N-(2,2-difluoroethyl)pyrrolidine + formaldehyde | Mild acid/base, room temp | Selective formation of methanamine | Requires careful control to avoid over-reduction |
Data Table: Summary of Reaction Parameters
Chemical Reactions Analysis
Types of Reactions: [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpyrrolidine oxides, while reduction may produce difluoroethylpyrrolidine derivatives with additional hydrogen atoms.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use in drug development. Its unique structure allows it to interact with biological systems in ways that can lead to the development of new therapeutic agents. For example:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models, suggesting that [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine may have similar properties .
- Neurological Disorders : The difluoroethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and target neurological pathways .
Agrochemical Intermediates
The synthesis of agrochemical active ingredients often involves difluoroethylamine derivatives. This compound serves as an intermediate in the production of herbicides and pesticides, which are critical for modern agriculture. The difluoroethyl group can enhance the efficacy and selectivity of these agrochemicals .
Material Science
In materials science, compounds with fluorinated groups are known for their stability and resistance to degradation. This characteristic makes this compound a candidate for developing coatings and polymers that require enhanced durability under harsh conditions .
Case Studies
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, altering their activity or function. This interaction can lead to changes in cellular processes, signaling pathways, or metabolic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Substituents
The table below summarizes critical structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Salt Form |
|---|---|---|---|---|---|
| [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine | C7H12F2N2 | 172.63 | 164982-44-9 | 2,2-Difluoroethyl on pyrrolidine | Dihydrochloride |
| [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine | C11H15FN2 | 194.25 | 1373111-59-1 | 2-Fluorophenyl on pyrrolidine | None |
| (1-{Imidazo[1,2-a]pyridin-2-ylmethyl}pyrrolidin-2-yl)methanamine | C13H18N4 | 230.31 | – | Imidazopyridine-methyl on pyrrolidine | None |
| (1R)-1-[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]ethanamine | C9H11F3N2O | 293.11 | 953780-72-8 | Trifluoroethoxy on pyridine | Dihydrochloride |
Key Observations:
- Aromatic substituents (e.g., 2-fluorophenyl in CAS 1373111-59-1) enhance lipophilicity, favoring CNS penetration but may increase off-target binding .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility :
- Metabolic Stability: The C-F bonds in the target’s difluoroethyl group resist oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine) . Compounds with trifluoroethoxy groups (e.g., CAS 953780-72-8) exhibit even greater electron-withdrawing effects but may suffer from increased steric hindrance .
Biological Activity
[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is a compound that has garnered attention in biological research due to its potential applications as a probe or ligand for studying molecular interactions and biological pathways. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluoroethyl group and a methanamine moiety. This unique structure enhances its lipophilicity and potential for interacting with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, thereby modulating their activity. The difluoroethyl group may facilitate membrane permeability, allowing the compound to enter cells and interact with intracellular targets. The methanamine component is believed to engage with various receptors or enzymes, influencing cellular signaling pathways and metabolic processes.
Biological Activity Overview
The compound has shown promise in several biological contexts:
- Protein Interaction Studies : It serves as a valuable tool for probing interactions between proteins and other biomolecules. This can help elucidate mechanisms underlying various biological processes.
- Therapeutic Potential : Researchers are investigating its effects on different biological systems to identify potential therapeutic applications, particularly in drug development .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by disrupting cellular functions or inducing apoptosis in cancer cells .
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Protein Binding : In vitro assays have shown that this compound can selectively bind to certain protein targets, which may lead to alterations in their enzymatic activities or signaling capabilities. This property makes it a candidate for further exploration in drug design.
- Anticancer Mechanisms : Research into similar compounds indicates that they may inhibit key pathways involved in cancer cell proliferation. For instance, structural analogs have been reported to disrupt DNA replication or repair processes, leading to increased cell death in tumor cells .
- Selectivity and Efficacy : The selectivity of this compound for its targets is crucial for minimizing off-target effects, which is a common challenge in drug development. Studies suggest that modifications to the pyrrolidine ring can enhance selectivity while maintaining efficacy against targeted pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine, and how can purity be optimized?
- Methodological Answer : A common approach involves alkylation of pyrrolidine derivatives with 2,2-difluoroethyl halides, followed by Boc-protection and deprotection steps to isolate the primary amine. The dihydrochloride salt form (purity ≥95%) can be obtained via recrystallization in ethanol/water mixtures, as reported for analogous compounds . Purity optimization requires rigorous purification using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyrrolidine ring and difluoroethyl substituent. For example, the difluoroethyl group shows distinct ¹⁹F NMR signals at δ -120 to -125 ppm. Mass spectrometry (ESI-MS) should confirm the molecular ion peak ([M+H]⁺), while elemental analysis ensures stoichiometric accuracy .
Q. What solvent systems are suitable for handling this compound in experimental workflows?
- Methodological Answer : The compound’s solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to its amine functionality. For biological assays, aqueous buffers (pH 6–8) with <5% DMSO are recommended to maintain stability. Avoid halogenated solvents if coordinating metal catalysts are used in downstream reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer : Focus on modifying the pyrrolidine ring (e.g., introducing sp³-hybridized substituents) and the difluoroethyl group (e.g., replacing fluorine with other halogens). Compare activity against analogs like N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine . Use in vitro assays (e.g., enzyme inhibition, cell viability) with IC₅₀ determination via dose-response curves. Computational docking (e.g., AutoDock Vina) can predict binding modes to target proteins .
Q. What strategies resolve contradictions in reported biological activities of structurally similar amines?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. For instance, impurities ≤5% (e.g., residual solvents) can skew results . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference with databases like ChEMBL to contextualize activity thresholds .
Q. How can the difluoroethyl group influence pharmacokinetic properties, and how should this be tested?
- Methodological Answer : The difluoroethyl group enhances metabolic stability by resisting oxidative degradation. Assess pharmacokinetics (PK) in rodent models: administer IV/PO doses, collect plasma samples at intervals, and quantify compound levels via LC-MS/MS. Compare with non-fluorinated analogs to isolate fluorine-specific effects .
Q. What in vivo models are appropriate for evaluating neuroactive or antimicrobial effects of this compound?
- Methodological Answer : For neuroactivity, use murine models of Parkinson’s (e.g., MPTP-induced) with dopamine receptor binding assays. For antimicrobial activity, employ standardized MIC/MBC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols from studies on 1-(5-methylpyrazin-2-yl)methanamine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
